BBB Penetration and Tumor-Selective Enrichment: GA-Amide vs. Temozolomide (TMZ) in Intracranial Glioma Models
In a direct head-to-head intracranial xenograft comparison using U87MG-SLC tumor-bearing mice, GA-amide achieved a peak brain concentration of 174 ng/g tissue at 2 minutes post-intravenous injection, with tumor-region concentrations at least 2-fold higher than those in non-tumor brain regions [1]. In contrast, TMZ—the standard-of-care agent with established BBB permeability—showed no significant difference in distribution between tumor and non-tumor brain regions in the same model [1]. This demonstrates that GA-amide possesses a tumor-selective enrichment property, not merely passive BBB penetration, which TMZ lacks.
| Evidence Dimension | Brain tumor enrichment ratio and peak concentration after IV administration |
|---|---|
| Target Compound Data | GA-amide: peak concentration 174 ng/g tissue at 2 min post-IV; tumor region concentration ≥ 2× non-tumor region |
| Comparator Or Baseline | TMZ: no significant difference between tumor and non-tumor brain regions |
| Quantified Difference | GA-amide achieves ≥2-fold tumor-specific enrichment; TMZ shows zero differential enrichment (tumor:non-tumor ratio ≈ 1:1) |
| Conditions | U87MG-SLC intracranial xenograft mouse model; IV administration; concentration measured by tissue sampling |
Why This Matters
For glioblastoma research and drug development, tumor-selective BBB penetration is a critical differentiator that TMZ does not provide; GA-amide uniquely combines BBB crossing with intratumoral enrichment for targeted CNS oncology studies.
- [1] Qu J, Qiu B, Zhang Y, Hu Y, Wang Z, Guan Z, Qin Y, Sui T, Wu F, Li B, Han W, Peng X. The tumor-enriched small molecule gambogic amide suppresses glioma by targeting WDR1-dependent cytoskeleton remodeling. Signal Transduct Target Ther. 2023;8(1):424. DOI: 10.1038/s41392-023-01666-3. View Source
